molecular formula C21H24N2O B13822898 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- CAS No. 37683-56-0

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL-

Cat. No.: B13822898
CAS No.: 37683-56-0
M. Wt: 320.4 g/mol
InChI Key: GMCMXQVOFGRICB-UHFFFAOYSA-N
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Description

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxepine ring fused with an indole moiety, along with a dimethylaminoethyl side chain and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- typically involves multi-step organic reactions. The process begins with the formation of the benzoxepine ring, followed by the introduction of the indole moiety. The dimethylaminoethyl side chain is then attached through a series of substitution reactions. The final step involves the methylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

12H-(1)BENZOXEPINO(5,4-b)INDOLE, 6,7-DIHYDRO-12-(2-DIMETHYLAMINOETHYL)-9-METHYL- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and

Properties

CAS No.

37683-56-0

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-dimethyl-2-(9-methyl-6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)ethanamine

InChI

InChI=1S/C21H24N2O/c1-15-8-9-19-18(14-15)16-10-13-24-20-7-5-4-6-17(20)21(16)23(19)12-11-22(2)3/h4-9,14H,10-13H2,1-3H3

InChI Key

GMCMXQVOFGRICB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCOC4=CC=CC=C43)CCN(C)C

Origin of Product

United States

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